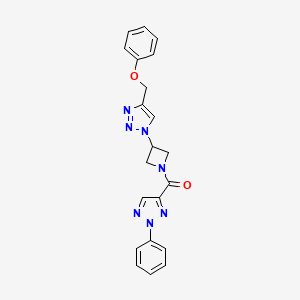
(3-(4-(phenoxymethyl)-1H-1,2,3-triazol-1-yl)azetidin-1-yl)(2-phenyl-2H-1,2,3-triazol-4-yl)methanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(3-(4-(Phenoxymethyl)-1H-1,2,3-triazol-1-yl)azetidin-1-yl)(2-phenyl-2H-1,2,3-triazol-4-yl)methanone is a sophisticated organic compound recognized for its intricate structure and versatile applications. This compound, with its blend of triazole and azetidine groups, has drawn considerable interest in the scientific community, particularly in the fields of medicinal chemistry and material science. The combination of different ring systems bestows unique chemical properties, making it a valuable subject for various research studies.
準備方法
Synthetic Routes and Reaction Conditions:
The preparation of (3-(4-(phenoxymethyl)-1H-1,2,3-triazol-1-yl)azetidin-1-yl)(2-phenyl-2H-1,2,3-triazol-4-yl)methanone involves multi-step organic synthesis, often starting with the formation of individual triazole and azetidine moieties. Key synthetic routes include:
Preparation of azetidine derivatives through ring-closure reactions of appropriate precursors.
Coupling of the triazole and azetidine derivatives using suitable linking agents under mild to moderate conditions. Reagents like copper (I) catalysts and solvents such as acetonitrile are commonly employed in these reactions to ensure high yields and purity.
Industrial Production Methods:
For large-scale production, the synthesis must be optimized for cost-efficiency and scalability. This involves:
Utilizing continuous flow reactors to enhance reaction efficiency.
Developing greener synthesis routes with minimal environmental impact.
Employing robust purification techniques to obtain high-purity products suitable for industrial applications.
化学反応の分析
Types of Reactions:
(3-(4-(phenoxymethyl)-1H-1,2,3-triazol-1-yl)azetidin-1-yl)(2-phenyl-2H-1,2,3-triazol-4-yl)methanone participates in various chemical reactions:
Oxidation: : The phenoxymethyl group can undergo oxidation to form quinone-like structures.
Reduction: : Triazole rings can be hydrogenated under specific conditions.
Substitution: : Electrophilic and nucleophilic substitution reactions are feasible on the aromatic ring.
Common Reagents and Conditions:
Reagents such as hydrogen peroxide for oxidation, palladium catalysts for hydrogenation, and halides for substitution are typically employed. Conditions like temperature control, solvent choice, and reaction time are crucial to achieving desired outcomes.
Major Products:
The reactions yield diverse products, including hydroxyl derivatives, hydrogenated triazole compounds, and substituted aromatics. The nature of these products depends on the specific reaction pathways and conditions utilized.
科学的研究の応用
Chemistry:
This compound serves as a versatile intermediate in the synthesis of complex organic molecules, including those with potential pharmaceutical applications.
Biology:
It has been explored for its antimicrobial properties and ability to modulate biological pathways, making it a candidate for drug development.
Medicine:
Potential therapeutic applications include its use as an antimicrobial agent, anti-inflammatory drug, and in cancer therapy due to its ability to inhibit certain enzymes.
Industry:
Its unique chemical properties make it suitable for use in developing novel materials, including polymers and coatings with enhanced durability and chemical resistance.
作用機序
The mechanism by which (3-(4-(phenoxymethyl)-1H-1,2,3-triazol-1-yl)azetidin-1-yl)(2-phenyl-2H-1,2,3-triazol-4-yl)methanone exerts its effects involves interaction with specific molecular targets. It is known to:
Inhibit enzyme activity by binding to active sites.
Interfere with microbial cell wall synthesis, leading to antimicrobial effects.
Modulate signaling pathways by interacting with protein receptors.
類似化合物との比較
(1-Benzyl-1H-1,2,3-triazol-4-yl)(2-phenyl-2H-1,2,3-triazol-4-yl)methanone
(3-(4-Benzyl-1H-1,2,3-triazol-1-yl)azetidin-1-yl)(2-phenyl-2H-1,2,3-triazol-4-yl)methanone
(3-(4-(Phenoxymethyl)-1H-1,2,3-triazol-1-yl)azetidin-1-yl)(1H-1,2,3-triazol-4-yl)methanone
Uniqueness:
This compound stands out due to its dual triazole rings and azetidine structure, which confer distinctive chemical reactivity and biological activity. The presence of the phenoxymethyl group further enhances its potential for diverse applications, particularly in medicinal chemistry and material science.
特性
IUPAC Name |
[3-[4-(phenoxymethyl)triazol-1-yl]azetidin-1-yl]-(2-phenyltriazol-4-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19N7O2/c29-21(20-11-22-28(24-20)17-7-3-1-4-8-17)26-13-18(14-26)27-12-16(23-25-27)15-30-19-9-5-2-6-10-19/h1-12,18H,13-15H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YNHWQYPRICUPBS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C(=O)C2=NN(N=C2)C3=CC=CC=C3)N4C=C(N=N4)COC5=CC=CC=C5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19N7O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
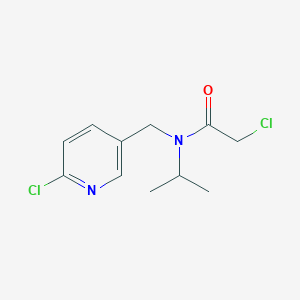
![N-(3-chloro-4-methylphenyl)-2-[2-oxo-3-(3-phenyl-1,2,4-oxadiazol-5-yl)-1,2-dihydropyridin-1-yl]acetamide](/img/structure/B2569596.png)
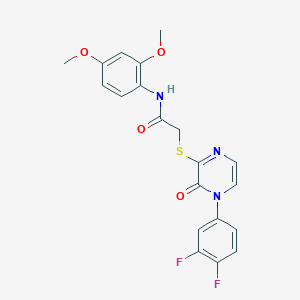
![N-(cyanomethyl)-1-[3-(trifluoromethyl)phenyl]cyclopropane-1-carboxamide](/img/structure/B2569599.png)
![N-(3-chlorophenyl)-2-[3-(4-methoxybenzoyl)-7-methyl-4-oxo-1,4-dihydro-1,8-naphthyridin-1-yl]acetamide](/img/structure/B2569600.png)
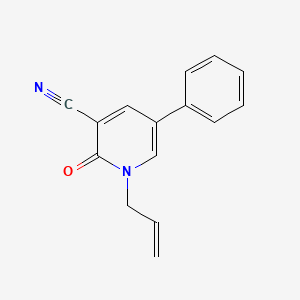
![(3-Chloro-4-fluorophenyl)-[2-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]pyrrolidin-1-yl]methanone](/img/structure/B2569602.png)

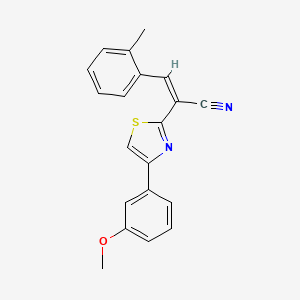
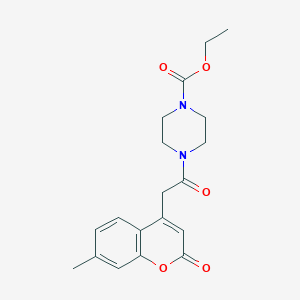
![N-(3-methoxypropyl)-2-(4-(6-methyl-4-oxo-4,5-dihydropyrazolo[1,5-a]pyrazine-2-carbonyl)piperazin-1-yl)acetamide](/img/structure/B2569609.png)
![1-(4-Chlorophenyl)-2-[4-(2-fluorophenyl)piperazin-1-yl]ethanone](/img/structure/B2569610.png)
![4-[3-(2H-1,3-BENZODIOXOL-5-YL)-1,2,4-OXADIAZOL-5-YL]-1-(4-METHYLPHENYL)PYRROLIDIN-2-ONE](/img/structure/B2569613.png)

